molecular formula C21H14F3NO2 B384116 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 616203-58-8

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B384116
CAS No.: 616203-58-8
M. Wt: 369.3g/mol
InChI Key: UIZGWJORWHAPHW-UHFFFAOYSA-N
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Description

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound combines a naphthofuran moiety with a trifluoromethyl-substituted phenylacetamide group, resulting in a molecule with interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthofuran core, which can be achieved through cyclization reactions involving naphthalene derivatives and suitable reagents. The trifluoromethylphenylacetamide moiety is then introduced via acylation reactions.

For example, a typical synthetic route might involve:

    Cyclization: Starting from a naphthalene derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) to form the naphthofuran core.

    Acylation: The naphthofuran intermediate is then acylated with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthofuran moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-naphtho[2,1-b]furan-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(naphtho[2,1-b]furan-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

Comparison

Compared to similar compounds, 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the trifluoromethyl group on the phenyl ring can affect the compound’s electronic properties and its interaction with biological targets, making it unique among its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO2/c22-21(23,24)15-5-3-6-16(11-15)25-19(26)10-14-12-27-18-9-8-13-4-1-2-7-17(13)20(14)18/h1-9,11-12H,10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGWJORWHAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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